(E)-2-(1H-benzimidazol-2-yl)-3-[4-(1,3-dihydroisoindol-2-yl)phenyl]prop-2-enenitrile
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Overview
Description
(E)-2-(1H-benzimidazol-2-yl)-3-[4-(1,3-dihydroisoindol-2-yl)phenyl]prop-2-enenitrile is a complex organic compound that features a benzimidazole moiety and an isoindoline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1H-benzimidazol-2-yl)-3-[4-(1,3-dihydroisoindol-2-yl)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of benzimidazole derivatives with isoindoline derivatives under specific conditions. The reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1H-benzimidazol-2-yl)-3-[4-(1,3-dihydroisoindol-2-yl)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction could produce benzimidazole-2-yl-alkanes.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(1H-benzimidazol-2-yl)-3-[4-(1,3-dihydroisoindol-2-yl)phenyl]prop-2-enenitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, antiviral, or anticancer activities, although more research is needed to confirm these effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action for (E)-2-(1H-benzimidazol-2-yl)-3-[4-(1,3-dihydroisoindol-2-yl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, potentially inhibiting their activity. The isoindoline group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Another compound with a benzene ring and an amine group, used in organic synthesis and pharmaceuticals.
Dichloroaniline: Contains an aniline ring substituted with chlorine atoms, used in the production of dyes and herbicides.
Uniqueness
(E)-2-(1H-benzimidazol-2-yl)-3-[4-(1,3-dihydroisoindol-2-yl)phenyl]prop-2-enenitrile is unique due to its combination of benzimidazole and isoindoline groups
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[4-(1,3-dihydroisoindol-2-yl)phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4/c25-14-20(24-26-22-7-3-4-8-23(22)27-24)13-17-9-11-21(12-10-17)28-15-18-5-1-2-6-19(18)16-28/h1-13H,15-16H2,(H,26,27)/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFVUGDEDGULEP-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)C=C(C#N)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)/C=C(\C#N)/C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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